2-Bromopropane-1,1,1,2-d4

Übersicht

Beschreibung

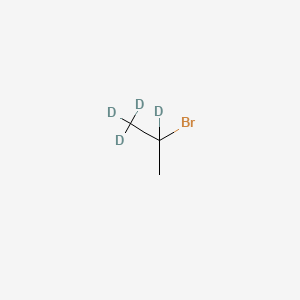

2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Wirkmechanismus

Target of Action

The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .

Mode of Action

The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .

Biochemical Pathways

The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .

Pharmacokinetics

The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body

Result of Action

The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .

Biochemische Analyse

Biochemical Properties

For instance, 1-bromopropane, a related compound, is metabolized by cytochrome P450, primarily CYP2E1

Cellular Effects

Studies on 1-bromopropane and 2-bromopropane have shown that these compounds can cause reproductive and hematopoietic disorders in workers . Animal studies have shown that 2-bromopropane targets spermatogonia in the testis, oocytes in the primordial follicle, and hematopoietic cells in the bone marrow .

Molecular Mechanism

The molecular mechanism of action of 2-Bromopropane-1,1,1,2-d4 is not well-understood. It is known that bromopropanes can undergo elimination reactions. For example, 2-bromopropane can undergo dehydrohalogenation to give propene . This reaction involves the removal of a hydrogen ion from the carbon atom next to the one holding the bromine, expelling the bromine as a bromide ion .

Temporal Effects in Laboratory Settings

Studies on 1-bromopropane have shown dose-dependent neurotoxicity in female workers .

Dosage Effects in Animal Models

Studies on 1-bromopropane have shown that exposure to this compound inhibits spermiation in male rats and disrupts the development of follicles in female rats .

Metabolic Pathways

It is known that 1-bromopropane, a related compound, is metabolized by oxidation reactions catalyzed by cytochrome P450, primarily CYP2E1 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:

Elimination Reactions: In the presence of strong bases like sodium or potassium

Biologische Aktivität

2-Bromopropane-1,1,1,2-d4 (also known as deuterated 2-bromopropane) is a halogenated alkane that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and applications in scientific research.

This compound is a deuterated form of 2-bromopropane, which means it contains deuterium atoms instead of regular hydrogen atoms. This modification can influence the compound's reactivity and biological interactions. The molecular formula for this compound is .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : Like other brominated compounds, it may undergo metabolic activation via cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites that interact with cellular macromolecules.

- Nucleophilic Substitution Reactions : The bromine atom in 2-bromopropane can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives with distinct biological properties .

- Oxidative Stress Induction : Exposure to halogenated compounds has been associated with oxidative stress. The oxidative stress may result from the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins .

Toxicological Effects

Research indicates that exposure to 2-bromopropane can lead to various toxicological effects:

- Reproductive Toxicity : Studies have shown that 2-bromopropane exposure can disrupt reproductive functions in animal models. For instance, it has been noted to affect spermiation in male rats and disrupt follicle development in female rats .

- Carcinogenic Potential : There are concerns regarding the carcinogenic potential of brominated compounds. The International Agency for Research on Cancer (IARC) has classified some brominated alkanes as possibly carcinogenic to humans based on limited evidence from animal studies .

Case Studies

Several studies have investigated the biological activity and toxicity of 2-bromopropane:

- Study on Reproductive Toxicity : A study conducted on Fischer 344 rats demonstrated that exposure to high concentrations of 2-bromopropane resulted in significant reproductive toxicity, including decreased sperm motility and abnormal sperm morphology .

| Study Reference | Findings |

|---|---|

| Ichihara et al., 2000 | Increased incidence of abnormal sperm and reproductive dysfunction in rats exposed to 200 ppm for 12 weeks. |

| Morgan et al., 2010 | Long-term inhalation studies showed increased adenomas in the large intestine among exposed rats. |

- Physiologically Based Pharmacokinetic Modeling : Another study utilized PBPK modeling to understand the metabolism of 2-bromopropane in rats. The model suggested that both cytochrome P450 enzymes and glutathione conjugation pathways are involved in its metabolism .

Applications in Research

The unique properties of this compound make it a valuable compound in scientific research:

- Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to introduce bromine into organic molecules.

- Investigating Mechanisms of Toxicity : Researchers utilize this compound to study the mechanisms underlying halogenated compound toxicity and their effects on human health.

Eigenschaften

IUPAC Name |

2-bromo-1,1,1,2-tetradeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.